4-Fluoro-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline is a key intermediate in the synthesis of nilotinib [ [] ], a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia. Its role in scientific research primarily revolves around its use as a building block for the creation of more complex molecules with potential biological activity, particularly in the field of oncology.
The synthesis of 4-fluoro-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline is achieved through a multi-step process starting from 3,5-dinitro-1-trifluoromethylbenzene [ [] ].
The initial step involves fluorination using tetramethylammonium fluoride to obtain 3-fluoro-5-trifluoromethyl-nitrobenzene. This intermediate then undergoes a substitution reaction with 4-methyl-1H-imidazole, followed by reduction to finally yield 4-fluoro-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline. The overall yield for this synthetic route is reported to be around 50% [ [] ].
The primary application of 4-fluoro-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline is in the synthesis of nilotinib [ [] ], a potent and selective tyrosine kinase inhibitor used for the treatment of chronic myeloid leukemia. Nilotinib works by blocking the activity of the BCR-ABL protein, a tyrosine kinase that is abnormally activated in chronic myeloid leukemia.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: